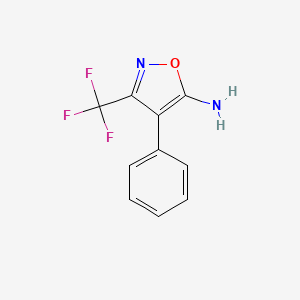
3-Trifluoromethyl-4-phenyl-5-aminoisoxazole
Cat. No. B8323865
M. Wt: 228.17 g/mol
InChI Key: ZKDICZCQPILSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04797492
Procedure details


A crude product was obtained according to the same procedure as described in Example 1 except that α-(trifluoroacetyl)phenylacetonitrile (23.12 g, 0.10 mole) was used. Crude yield: 3.69 g (16.2%). According to the measurement of NMR, it was found that this compound contained 83.2% of the title compound and 11.8% of 3-trifluoromethyl-4-phenyl-5-aminoisoxazole. The crude product was purified by column chromatography on silica gel as described in Example 1 to give the title compound (3.06 g, 13.4%) as colorless crystals, m.p. 91.5°-92.0° C.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
83.2%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]([CH:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]#[N:7])=[O:4].FC(F)(F)C1C(C2C=CC=CC=2)=C(N)O[N:19]=1>>[F:1][C:2]([F:14])([F:15])[C:3]1[O:4][N:7]=[C:6]([NH2:19])[C:5]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.12 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)C(C#N)C1=CC=CC=C1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NOC(=C1C1=CC=CC=C1)N)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=C(C(=NO1)N)C1=CC=CC=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
